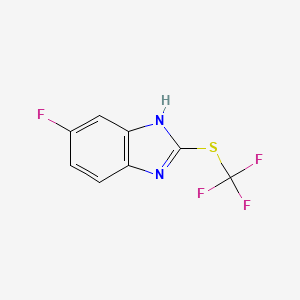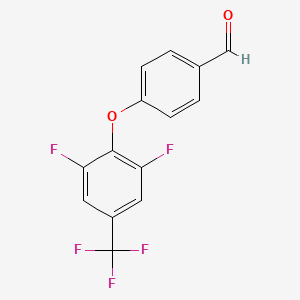![molecular formula C7H5Cl2F2NO B6311187 2-Chloro-4-(chlorodifluoromethoxy]aniline CAS No. 2088945-53-1](/img/structure/B6311187.png)
2-Chloro-4-(chlorodifluoromethoxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(chlorodifluoromethoxy]aniline (2C4CDMA) is an organic compound used in a variety of scientific applications. It is a colorless, volatile liquid that is soluble in many organic solvents. 2C4CDMA is a chlorinated derivative of aniline and is used as a reagent in organic synthesis and as a catalyst in the polymerization of vinyl monomers. It is also used as a fluorescent label for proteins and other biomolecules, and has been used in the development of new materials for use in drug delivery systems.
科学研究应用
2-Chloro-4-(chlorodifluoromethoxy]aniline has a wide range of scientific applications, including in the fields of organic synthesis, polymerization, and drug delivery. In organic synthesis, 2-Chloro-4-(chlorodifluoromethoxy]aniline is used as a reagent to synthesize a variety of organic compounds. It is also used as a catalyst in the polymerization of vinyl monomers, such as styrene and acrylonitrile, to produce polymers with specific properties. In drug delivery, 2-Chloro-4-(chlorodifluoromethoxy]aniline is used to develop new materials for drug delivery systems, such as liposomes, nanoparticles, and microspheres.
作用机制
The mechanism of action of 2-Chloro-4-(chlorodifluoromethoxy]aniline is not well understood. However, it is believed that the compound acts as a Lewis acid, which means that it can form a covalent bond with an electron-rich species, such as an amine or a thiol group. This covalent bond is believed to be the driving force behind the reaction of 2-Chloro-4-(chlorodifluoromethoxy]aniline with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(chlorodifluoromethoxy]aniline are not well understood. However, it is believed that the compound may have some cytotoxic effects on cells, as it has been shown to induce DNA damage in human cells. Additionally, it has been shown to induce cell death in some cell lines.
实验室实验的优点和局限性
The main advantage of using 2-Chloro-4-(chlorodifluoromethoxy]aniline in lab experiments is that it is a highly reactive compound, which makes it useful for a wide range of organic synthesis reactions. Additionally, it is relatively inexpensive and easy to obtain. However, one of the main limitations of using 2-Chloro-4-(chlorodifluoromethoxy]aniline is its toxicity, as it has been shown to be cytotoxic in some cell lines.
未来方向
The use of 2-Chloro-4-(chlorodifluoromethoxy]aniline in scientific research is a relatively new field, and there are many potential future directions for research. These include the development of new materials for drug delivery systems, the use of 2-Chloro-4-(chlorodifluoromethoxy]aniline as a fluorescent label for proteins, and the development of new methods for synthesizing organic compounds. Additionally, further research into the biochemical and physiological effects of 2-Chloro-4-(chlorodifluoromethoxy]aniline could help to better understand its potential toxicity. Other potential future directions include the use of 2-Chloro-4-(chlorodifluoromethoxy]aniline as a catalyst in the polymerization of vinyl monomers, and the development of new methods for purifying the compound.
合成方法
2-Chloro-4-(chlorodifluoromethoxy]aniline can be synthesized by the reaction of 2-chloro-4-fluoroaniline with chlorodifluoromethane. This reaction is carried out in the presence of a base, such as potassium carbonate, and is typically conducted at a temperature of around 80°C. The reaction yields a crude product that can then be purified by fractional distillation.
属性
IUPAC Name |
2-chloro-4-[chloro(difluoro)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVDKHNLKMBBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chlorodifluoromethoxy)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)

![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)


![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)

